

A Comparative Guide to the Crystallographic Analysis of Phenylthiazole Derivatives

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Compound of Interest

Compound Name: *5-Bromo-4-methyl-2-phenyl-1,3-thiazole*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data pertinent to brominated phenylthiazole derivatives. While specific crystallographic data for **5-Bromo-4-methyl-2-phenyl-1,3-thiazole** was not readily available in the surveyed literature, we present a detailed examination of the closely related compound, 2-Bromo-4-phenyl-1,3-thiazole, as a representative example. This guide also delves into the broader biological significance of thiazole derivatives, offering insights into their potential as therapeutic agents.

Comparative Crystallographic Data

To provide a framework for understanding the structural characteristics of brominated phenylthiazoles, the following table summarizes the crystallographic data for 2-Bromo-4-phenyl-1,3-thiazole. This data is crucial for computational modeling and structure-based drug design.

Parameter	2-Bromo-4-phenyl-1,3-thiazole [1] [2]
Chemical Formula	C ₉ H ₆ BrNS
Molecular Weight	240.12 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	5.8934 (3)
b (Å)	10.6591 (6)
c (Å)	13.8697 (7)
β (°)	90.812 (1)
Volume (Å ³)	871.18 (8)
Z	4
Temperature (K)	120
Radiation	Mo Kα
Density (calculated)	1.831 Mg m ⁻³
R-factor	0.029
wR-factor	0.068

Structural Insights:

In the crystal structure of 2-Bromo-4-phenyl-1,3-thiazole, the planes of the 2-bromo-1,3-thiazole and phenyl rings are twisted at an angle of 7.45 (10)°. The crystal packing is stabilized by π – π interactions between molecules related by a center of symmetry, with a short distance of 3.815 (2) Å between the centroids of the five- and six-membered rings. Additionally, short intermolecular S···Br contacts of 3.5402 (6) Å are observed.[\[1\]](#)[\[2\]](#)

Biological Significance of Thiazole Derivatives

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a core scaffold in numerous natural and synthetic compounds with a wide range of biological activities.[3][4] Modifications to the thiazole ring system are a key strategy in drug discovery and development to create novel molecules with enhanced therapeutic potential.[3]

Thiazole derivatives have demonstrated a remarkable breadth of pharmacological effects, including:

- Anticancer Activity: Various substituted thiazoles have shown potent anticancer activity against a range of human tumor cell lines.[3][5][6] For instance, certain fluorinated 2-aryl benzothiazole derivatives have been effective against breast cancer cell lines.[3]
- Antimicrobial and Antifungal Activity: Thiazole-based compounds have exhibited significant antimicrobial and antifungal properties.[5][7] Some derivatives have shown promising activity against strains like *Candida albicans*, *Proteus vulgaris*, and *Staphylococcus aureus*.[5]
- Anti-inflammatory Activity: Several 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their anti-inflammatory effects.[3]

The diverse biological profile of thiazole derivatives underscores their importance as a "privileged scaffold" in medicinal chemistry.[5]

Experimental Protocols: X-ray Crystallography

The following provides a generalized methodology for the single-crystal X-ray diffraction analysis of a compound like a **5-Bromo-4-methyl-2-phenyl-1,3-thiazole** derivative.

1. Crystal Growth:

- Suitable single crystals for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents (e.g., hexane).

2. Data Collection:

- A single crystal of suitable size (e.g., $0.15 \times 0.12 \times 0.12$ mm) is mounted on a diffractometer.

- The crystal is maintained at a low temperature (e.g., 120 K) during data collection to minimize thermal vibrations.
- X-ray diffraction data are collected using a detector, such as a CCD area detector, with a specific radiation source, typically Mo K α ($\lambda = 0.71073 \text{ \AA}$).[\[2\]](#)[\[8\]](#)
- Data collection is performed using a series of ϕ and ω scans.

3. Data Reduction and Structure Solution:

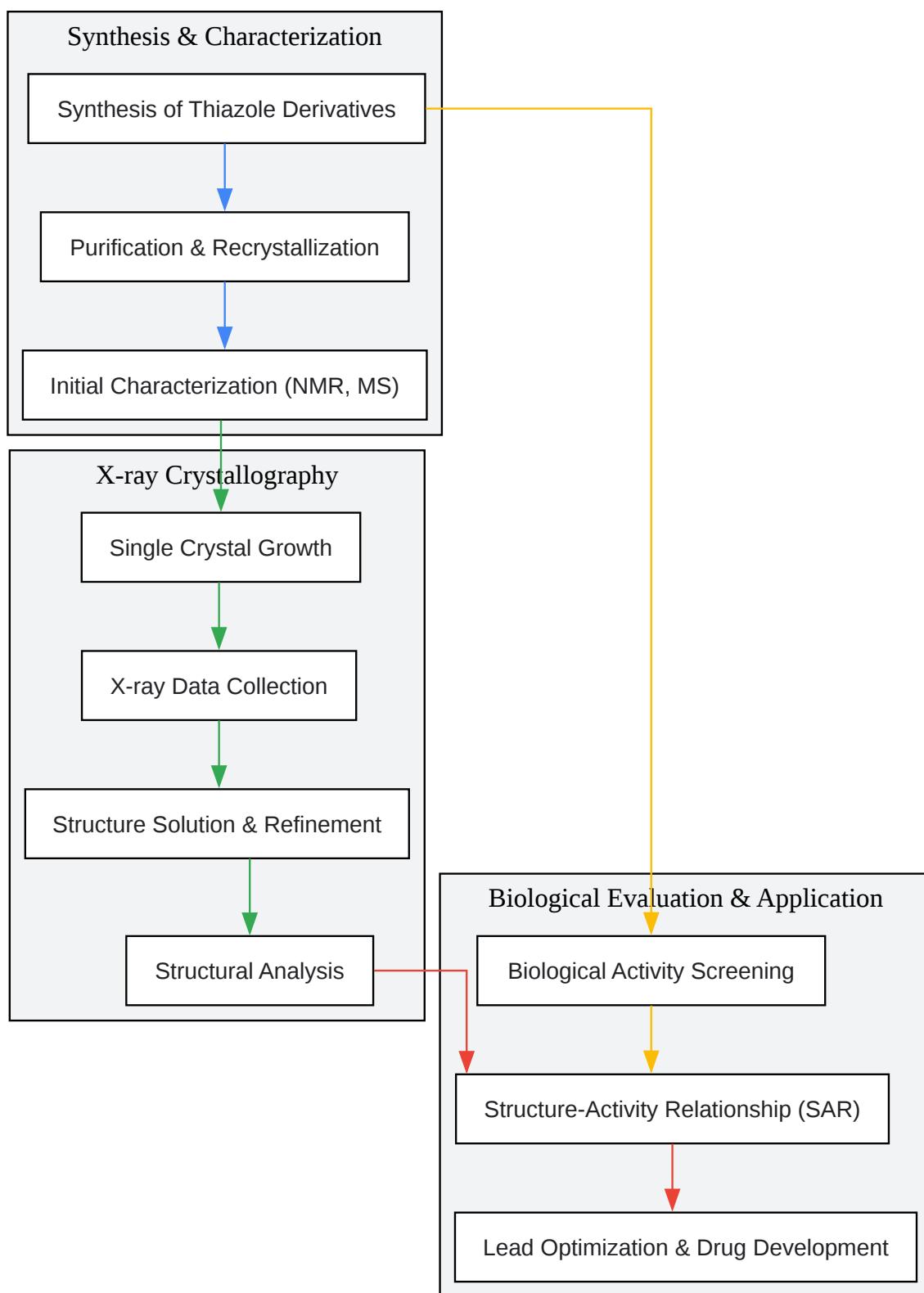
- The collected diffraction data are processed to yield a set of unique reflections. This includes corrections for absorption effects.[\[1\]](#)
- The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 .[\[1\]](#)
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

4. Structure Analysis and Visualization:

- The final refined crystal structure provides precise information on bond lengths, bond angles, and intermolecular interactions.
- Molecular graphics software is used to visualize the crystal structure and packing.

Visualizations

The following diagrams illustrate the logical flow of research and a typical experimental workflow for the study of thiazole derivatives.

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Caption: Logical workflow for the synthesis, crystallographic analysis, and biological evaluation of thiazole derivatives.



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Caption: A typical experimental workflow for single-crystal X-ray diffraction analysis.

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